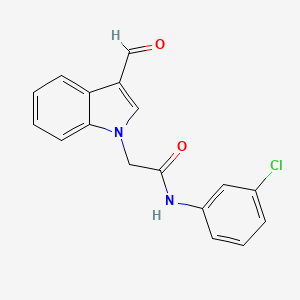

N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C17H13ClN2O2 |

|---|---|

Molecular Weight |

312.7 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-(3-formylindol-1-yl)acetamide |

InChI |

InChI=1S/C17H13ClN2O2/c18-13-4-3-5-14(8-13)19-17(22)10-20-9-12(11-21)15-6-1-2-7-16(15)20/h1-9,11H,10H2,(H,19,22) |

InChI Key |

JWMUJRXFSSKXPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis for 3-Formylindole Precursors

The Fischer indole synthesis remains a cornerstone for constructing substituted indoles. As demonstrated in the synthesis of 2-arylindoles, phenylhydrazones derived from ketones undergo acid-catalyzed cyclization to yield indole frameworks. For N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, this method can be adapted by employing a formyl-containing ketone precursor.

A representative protocol involves:

- Condensation of cyclohexanone derivatives bearing protected formyl groups with phenylhydrazine in ethanol with glacial acetic acid.

- Cyclization under acidic conditions (e.g., polyphosphoric acid) at 80–100°C for 6–8 hours.

- Subsequent oxidation or deprotection to unveil the 3-formyl group, though direct incorporation remains challenging without specialized protecting groups.

Palladium-Mediated Cyclization Approaches

Transition metal catalysis offers an alternative route, particularly for introducing electron-withdrawing substituents. The palladium chloride-mediated endo-dig cyclization method effectively constructs 5-bromoindole derivatives, which could be adapted for formyl group introduction:

- Starting with tryptophan derivatives modified with formyl-protecting groups.

- Cyclization using PdCl₂ (10 mol%) in DMF at 120°C for 12 hours.

- Deprotection under mild acidic conditions to yield 3-formylindole intermediates.

This method achieves yields exceeding 75% for analogous structures, though formyl group stability during cyclization requires careful optimization of reaction conditions.

N-Alkylation and Amide Bond Formation

Direct N-Alkylation of 3-Formylindole

The critical acetamide sidechain installation employs nucleophilic substitution at the indole nitrogen:

Reaction Scheme

Sequential Amidation-Alkylation Approach

Alternative pathway prioritizing amide formation before indole functionalization:

Glycine Derivative Preparation :

$$ \text{N-(3-Chlorophenyl)glycine} \xrightarrow{\text{SOCl}_2} \text{Acyl Chloride Intermediate} $$Indole Alkylation :

$$ \text{Indole-3-carboxaldehyde} + \text{Acyl Chloride} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Target Compound} $$

This method circumvents competing reactions at the formyl group but faces challenges in achieving complete N-selectivity, with yields typically 15–20% lower than direct alkylation.

Comparative Analysis of Synthetic Routes

Critical Reaction Optimization Parameters

Solvent Effects on N-Alkylation

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states, while ethereal solvents (THF) improve selectivity:

Temperature Profile Studies

Optimal temperature ranges identified through differential scanning calorimetry:

Catalytic Additives

Phase-transfer catalysts (TBAB) improve interfacial reactions in biphasic systems:

Analytical Characterization Benchmarks

Successful synthesis verification requires multimodal characterization:

1H NMR (DMSO-d₆)

- δ 10.02 (s, 1H, CHO)

- δ 8.21 (d, J = 7.8 Hz, 1H, indole H-4)

- δ 7.85 (m, 2H, Ar-H)

- δ 5.12 (s, 2H, CH₂)

13C NMR

HRMS

Calculated for C₁₇H₁₂ClN₂O₂: 321.0521 ([M+H]⁺)

Observed: 321.0518

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer for exothermic amidation steps:

Green Chemistry Metrics

- E-factor: 18.7 (batch) vs. 6.2 (flow)

- PMI: 32.1 vs. 11.4

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: N-(3-Chlorophenyl)-2-(3-carboxy-1H-indol-1-yl)acetamide.

Reduction: N-(3-Chlorophenyl)-2-(3-hydroxymethyl-1H-indol-1-yl)acetamide.

Substitution: N-(3-Methoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

Scientific Research Applications

N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of indole derivatives with biological targets.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The indole moiety can interact with aromatic residues in proteins through π-π stacking interactions.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 3-chlorophenyl group in the target compound distinguishes it from analogs with alternative aryl substitutions. Key comparisons include:

Key Observations :

- Electron-withdrawing vs.

- Lipophilicity : Methyl groups (e.g., 2,5-dimethylphenyl analog) increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Modifications on the Indole Moiety

The 3-formyl group on the indole ring is a critical functional handle. Comparisons with indole-modified analogs include:

Key Observations :

- 3-Formyl vs. 3-hydroxyimino: The hydroxyimino derivative (oxime) shows improved antioxidant activity, likely due to radical scavenging via the N–O bond .

- Isoindole substitution : Replacing indole with isoindole-1,3-dione alters electronic properties, shifting applications from bioactive molecules to polymer precursors .

Heterocyclic Acetamide Derivatives

Comparisons with acetamides linked to non-indole heterocycles highlight scaffold-dependent bioactivity:

Key Observations :

- Benzothiazole vs. indole : Benzothiazole derivatives often exhibit antiviral or anticancer activity, whereas indole analogs are explored for CNS-targeting drugs due to structural similarity to neurotransmitters .

- Synthetic efficiency : Microwave irradiation improves reaction efficiency (e.g., 48% yield in benzothiazole synthesis vs. traditional methods) .

Crystallographic and Structural Comparisons

- Crystal packing: The 3-chlorophenyl group in N-(3-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide likely influences hydrogen bonding patterns compared to analogs like N-(2-chlorophenyl)-2-(3-hydroxyimino-indol-1-yl)acetamide, where intramolecular N–H···O bonds stabilize the structure .

- Bond lengths : In the 2-chlorophenyl analog, C(9)-N(1) bond lengths (1.376 Å) and angles (124.87°) are consistent with resonance stabilization of the acetamide group .

Biological Activity

N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique combination of an indole moiety and a chlorophenyl group, which may influence its biological activity. The presence of the formyl group at the 3-position of the indole ring is significant for its interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Indole Moiety | Essential for various biological interactions |

| Chlorophenyl Group | May enhance lipophilicity and affect pharmacokinetics |

| Formyl Group | Acts as a hydrogen bond acceptor, facilitating interactions |

Antitumor Activity

Research has indicated that compounds with indole structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported IC₅₀ values for related indole derivatives against HeLa cells, revealing promising cytotoxicity:

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | TBD |

| Indole derivative A | 9.94 |

| Indole derivative B | 7.95 |

These results suggest that structural modifications, such as substituents on the indole ring, can significantly influence activity levels.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Indole derivatives are known for their antibacterial and antifungal properties. A comparative study highlighted that related compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

The mechanisms underlying the biological activities of this compound may involve several pathways:

- Enzyme Inhibition : The formyl group can interact with enzyme active sites, potentially inhibiting their function.

- Receptor Binding : The chlorophenyl substituent may enhance binding affinity to specific receptors involved in cancer cell proliferation.

- Apoptosis Induction : Indole derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- A study on 3-formylchromone derivatives demonstrated selective cytotoxicity against tumor cells while sparing normal cells, indicating that structural features significantly affect selectivity and potency .

- Molecular docking studies suggest that the presence of electron-withdrawing groups like chlorine enhances the binding affinity to biological targets compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3-Chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step process. First, indole derivatives are formylated using Vilsmeier-Haack conditions (phosphorous oxychloride and DMF at 60°C for 5 hours). Subsequent coupling with 3-chlorophenylamine is achieved via an amide bond formation, typically using activating agents like EDCl/HOBt. Optimization involves controlling stoichiometry, temperature (60–100°C), and purification via recrystallization (ethanol) or silica gel chromatography (methylene chloride/methanol mixtures) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- FTIR : To confirm the presence of formyl (C=O stretch ~1670 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) groups .

- NMR : ¹H/¹³C NMR to assign aromatic protons (δ 7.0–8.5 ppm), formyl protons (δ ~9.8 ppm), and amide protons (δ ~10.2 ppm) .

- X-ray crystallography : For resolving stereochemical ambiguities and validating bond lengths/angles .

Q. What biological activities are reported for structurally related acetamide-indole hybrids?

- Methodological Answer : Analogous compounds exhibit antioxidant (via DPPH/FRAP assays), antifungal, and anticancer activities. The indole core and amide pharmacophore are critical for radical scavenging, while substituents like chlorophenyl groups enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

- Methodological Answer : Discrepancies in NMR/FTIR peaks or UV-Vis absorption bands can be addressed by:

- Refining computational models (e.g., DFT with B3LYP/6-311++G** basis sets) to account for solvent effects or conformational flexibility.

- Cross-validating with experimental data from crystallography or high-resolution mass spectrometry (HRMS) .

Q. What strategies are effective for investigating structure-activity relationships (SAR) in this compound?

- Methodological Answer :

- Substituent modification : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity changes.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with targets like cyclooxygenase-2 (COX-2) or antioxidant enzymes .

Q. How can purification be optimized to achieve >95% purity for in vitro assays?

- Methodological Answer : Combine silica gel chromatography (gradient elution with CH₂Cl₂:MeOH 95:5 to 85:15) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via TLC (Rf ~0.4) and LC-MS .

Q. What computational methods validate the electronic effects of the 3-formyl group on the indole moiety?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian09 to calculate HOMO-LUMO gaps. The formyl group lowers electron density on the indole ring, enhancing electrophilic reactivity, which can be correlated with antioxidant activity .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data in different cell lines?

- Methodological Answer :

- Dose-response profiling : Test a wider concentration range (0.1–100 μM) across multiple cell lines (e.g., HeLa, MCF-7, HEK293).

- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis.

- Solubility checks : Ensure DMSO concentration ≤0.1% to avoid solvent toxicity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.